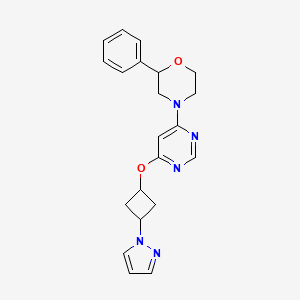![molecular formula C59H115N3O8 B10828989 8-Methylnonyl 3-[3-[3-[bis[3-(8-methylnonoxy)-3-oxopropyl]amino]propyl-methylamino]propyl-[3-(8-methylnonoxy)-3-oxopropyl]amino]propanoate](/img/structure/B10828989.png)
8-Methylnonyl 3-[3-[3-[bis[3-(8-methylnonoxy)-3-oxopropyl]amino]propyl-methylamino]propyl-[3-(8-methylnonoxy)-3-oxopropyl]amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
306Oi10 is a branched ionizable lipid that is primarily used to construct lipid nanoparticles for delivering messenger RNA. The surface ionization of lipid nanoparticles is crucial for the effectiveness of mRNA delivery. The tail of 306Oi10 has a one-carbon branch, which provides it with stronger surface ionization compared to lipids with linear tails, thereby enhancing its mRNA delivery efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
306Oi10 is synthesized through a series of chemical reactions that involve the incorporation of a one-carbon branch into the lipid tail. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic solvents and reagents to achieve the desired branched structure .
Industrial Production Methods
The industrial production of 306Oi10 involves large-scale chemical synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product, which is essential for its use in scientific research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
306Oi10 undergoes several types of chemical reactions, including:
Ionization: The compound ionizes at specific pH levels, which is crucial for its function in mRNA delivery.
Protonation: At endosomal pH, 306Oi10 undergoes protonation, enhancing its ability to escape from endosomes
Common Reagents and Conditions
Common reagents used in the reactions involving 306Oi10 include organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG). The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal ionization and protonation .
Major Products Formed
The major products formed from the reactions involving 306Oi10 are lipid nanoparticles encapsulating mRNA. These nanoparticles are designed to deliver mRNA effectively to target cells .
Scientific Research Applications
306Oi10 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of lipid nanoparticles for various chemical applications.
Biology: Facilitates the delivery of mRNA to cells, enabling gene expression studies and genetic modifications.
Medicine: Plays a crucial role in the development of mRNA-based vaccines and therapeutics.
Industry: Used in the production of lipid-based drug delivery systems .
Mechanism of Action
306Oi10 exerts its effects through a mechanism that involves the ionization of its lipid tail at specific pH levels. The one-carbon branch in the tail enhances surface ionization, which is crucial for the effective delivery of mRNA. The compound undergoes protonation at endosomal pH, facilitating endosomal escape and the release of mRNA into the cytosol. This process ensures that the mRNA reaches its target site within the cell .
Comparison with Similar Compounds
Similar Compounds
DOTAP: A cationic lipid used in the formation of lipid nanoparticles.
DLin-MC3-DMA: An ionizable lipid used in mRNA delivery.
Uniqueness of 306Oi10
306Oi10 is unique due to its branched structure, which provides stronger surface ionization compared to similar compounds with linear tails. This enhanced ionization improves its efficacy in mRNA delivery, making it a valuable tool in scientific research and pharmaceutical applications .
Properties
Molecular Formula |
C59H115N3O8 |
|---|---|
Molecular Weight |
994.6 g/mol |
IUPAC Name |
8-methylnonyl 3-[3-[3-[bis[3-(8-methylnonoxy)-3-oxopropyl]amino]propyl-methylamino]propyl-[3-(8-methylnonoxy)-3-oxopropyl]amino]propanoate |
InChI |
InChI=1S/C59H115N3O8/c1-52(2)32-22-14-10-18-26-48-67-56(63)36-44-61(45-37-57(64)68-49-27-19-11-15-23-33-53(3)4)42-30-40-60(9)41-31-43-62(46-38-58(65)69-50-28-20-12-16-24-34-54(5)6)47-39-59(66)70-51-29-21-13-17-25-35-55(7)8/h52-55H,10-51H2,1-9H3 |
InChI Key |
BPPZRZOKGADTQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCCCCCCC(C)C)CCC(=O)OCCCCCCCC(C)C)CCC(=O)OCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,5R,7R,8R,9R,11R,13S,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10828906.png)




![tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B10828931.png)

![(4,4-difluoropiperidin-1-yl)-[(3R)-1-(4-propan-2-ylsulfonylphenyl)sulfonylpiperidin-3-yl]methanone](/img/structure/B10828959.png)






